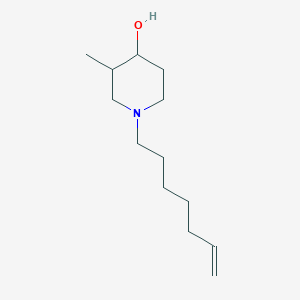![molecular formula C14H16N4O2 B6634398 1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MTMQ and is a quinoline derivative that has a triazole ring attached to it. MTMQ has been the subject of extensive research due to its unique structure and potential applications in various fields.
Wirkmechanismus
MTMQ exerts its antibacterial and antifungal activities by inhibiting the activity of enzymes involved in cell wall synthesis. MTMQ has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism of action of MTMQ as a fluorescent probe for metal ions involves the binding of the metal ions to the triazole ring, resulting in a change in the fluorescence properties of the compound.
Biochemical and physiological effects:
MTMQ has been found to exhibit low toxicity in vitro and in vivo studies. MTMQ has also been found to exhibit antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MTMQ in lab experiments is its unique structure, which allows for the development of novel compounds with potential applications in various fields. However, one of the limitations of using MTMQ in lab experiments is its low solubility in water, which can affect its bioavailability and limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of MTMQ, including the development of novel compounds based on its structure for use in medicinal chemistry and biochemistry. Further studies are also needed to fully understand the mechanism of action of MTMQ and its potential applications in the treatment of oxidative stress-related diseases. Additionally, studies are needed to investigate the potential use of MTMQ as a fluorescent probe for the detection of other metal ions.
Synthesemethoden
MTMQ can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with methyl 4-(chloromethyl)benzoate, followed by the reaction with 1-methyl-1H-1,2,3-triazol-4-amine. The resulting product is then subjected to acid hydrolysis to obtain MTMQ. Other methods of synthesis include the reaction of 1,2-diaminobenzene with 4-chloro-3-methylbenzoic acid, followed by the reaction with 1-methyl-1H-1,2,3-triazol-4-amine.
Wissenschaftliche Forschungsanwendungen
MTMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MTMQ has been found to exhibit antibacterial, antifungal, and antitumor activities. MTMQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-8-10(15-16-17)9-18-7-6-12(14(19)20)11-4-2-3-5-13(11)18/h2-5,8,12H,6-7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSCWLQRBHUMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN2CCC(C3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)






![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)
![2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634391.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6634409.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634429.png)
![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)
